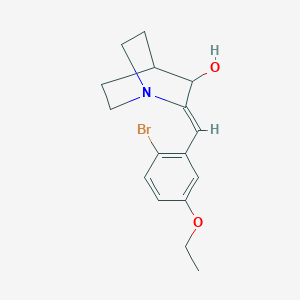
2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol is a synthetic compound with potential applications in scientific research. It is a derivative of quinuclidin-3-ol, a natural product found in plants and animals. The synthesis of this compound involves several steps and requires specialized equipment and expertise. In
作用機序
The mechanism of action of 2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol involves binding to specific receptors in the brain and modulating their activity. It has been shown to bind to muscarinic acetylcholine receptors, which are involved in several physiological processes including cognition, memory, and movement. The binding of this compound to these receptors can lead to activation or inhibition of their activity, depending on the specific receptor subtype and the cellular context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol depend on the specific receptor subtype it binds to and the cellular context. It has been shown to modulate the activity of muscarinic acetylcholine receptors in the brain, leading to changes in cognition, memory, and movement. It has also been studied for its antimicrobial and anticancer properties, although the specific mechanisms of action in these contexts are not well understood.
実験室実験の利点と制限
The advantages of using 2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol in lab experiments include its specificity for muscarinic acetylcholine receptors and its potential applications in several areas of scientific research. However, its synthesis requires specialized equipment and expertise, and the compound itself can be difficult to handle due to its low solubility and stability. In addition, its effects on other receptors and cellular processes are not well understood, which can make interpretation of results challenging.
将来の方向性
There are several future directions for research on 2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol. One direction is to study its effects on specific subtypes of muscarinic acetylcholine receptors and their downstream signaling pathways. Another direction is to explore its potential therapeutic applications in neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. In addition, further research is needed to understand its mechanisms of action in antimicrobial and anticancer contexts, and to develop more efficient synthesis methods for this compound and its derivatives.
In conclusion, 2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol is a synthetic compound with potential applications in several areas of scientific research. Its synthesis requires specialized equipment and expertise, but it has been shown to be a useful tool for studying the role of muscarinic acetylcholine receptors in various physiological and pathological processes. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
合成法
The synthesis of 2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol involves the reaction of quinuclidin-3-ol with 2-bromo-5-ethoxybenzaldehyde in the presence of a catalyst. The reaction proceeds through a Schiff base intermediate and requires careful control of temperature, pH, and reaction time. The final product is obtained by purification through column chromatography and recrystallization. This synthesis method has been optimized for high yield and purity, and has been used successfully in several research projects.
科学的研究の応用
2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol has potential applications in several areas of scientific research. It has been shown to bind to specific receptors in the brain and modulate their activity. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. It has also been used as a starting material for the synthesis of other compounds with potential therapeutic applications. In addition, it has been studied for its antimicrobial and anticancer properties.
特性
IUPAC Name |
(2Z)-2-[(2-bromo-5-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-2-20-13-3-4-14(17)12(9-13)10-15-16(19)11-5-7-18(15)8-6-11/h3-4,9-11,16,19H,2,5-8H2,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYDDWHHHFVNME-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C=C2C(C3CCN2CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)Br)/C=C\2/C(C3CCN2CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5402400.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5402408.png)
![1-[4-(difluoromethoxy)phenyl]-3-[4-(4-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5402418.png)
![3-[5-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5402420.png)
![N-benzyl-N'-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}sulfamide](/img/structure/B5402423.png)
![3-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5402435.png)
![N-(2,4-dimethylphenyl)-2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5402438.png)


![3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5402467.png)
![3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5402473.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5402485.png)
![2-(methoxymethyl)-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5402486.png)